molecular formula C4H5O3- B1229078 2-Oxobutanoate

2-Oxobutanoate

Cat. No.: B1229078
M. Wt: 101.08 g/mol
InChI Key: TYEYBOSBBBHJIV-UHFFFAOYSA-M
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Description

2-Oxobutanoate (CAS: 600-18-0), also known as 2-ketobutyric acid or α-ketobutyrate, is a short-chain α-keto acid with the molecular formula C₄H₆O₃. It is a critical intermediate in multiple metabolic pathways, including:

  • Isoleucine biosynthesis: Derived from threonine via threonine deaminase or from pyruvate through a multi-enzyme pathway .
  • Cystathionine degradation: Produced during the conversion of cystathionine to cysteine in methionine metabolism .
  • Branched-chain amino acid (BCAA) homeostasis: Modulates root growth in plants by regulating BCAA levels, as demonstrated in Arabidopsis dhad mutants .

Clinically, this compound is implicated in prostate cancer progression, where its reduction correlates with longer prostate-specific antigen doubling time (PSADT) in low-carbohydrate diet studies . Industrially, its sodium salt (CAS: 2013-26-5) is used as a food additive, acid regulator, and industrial precursor .

Scientific Research Applications

Metabolic Engineering Applications

1. Metabolic Detoxification

2-Oxobutanoate is recognized for its role as a toxic metabolic intermediate that can inhibit microbial growth and disrupt biosynthesis pathways. Recent studies have demonstrated methods to mitigate its toxicity in Escherichia coli by remodeling metabolic pathways. For instance, the acetate bypass can replace the pyruvate dehydrogenase complex to alleviate the toxic effects of this compound, allowing for enhanced production of l-threonine, a precursor for various amino acids and metabolites .

Case Study: Acetate Bypass in E. coli

  • Objective: To enhance l-threonine biosynthesis while minimizing this compound toxicity.
  • Method: Utilization of engineered pyruvate oxidase variants to improve substrate selectivity.
  • Results: The engineered strains showed increased biomass and l-threonine production even in the presence of this compound .

3. Synthesis of Pharmaceutical Intermediates

The compound is also pivotal in the synthesis of pharmaceutical intermediates. For example, methional, derived from 4-methylthio-2-oxobutanoate, has been shown to induce apoptosis in certain cell lines, highlighting its potential therapeutic applications . This underscores the importance of this compound derivatives in drug development.

Case Study: Methional Induction of Apoptosis

  • Objective: Investigating the apoptotic effects of methional derived from 4-methylthio-2-oxobutanoate.
  • Findings: Methional induced significant DNA fragmentation and apoptosis in murine lymphoid cells, suggesting potential uses in cancer therapy .

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways involving 2-oxobutanoate, and how can researchers detect its presence in biological samples?

  • Methodological Answer : this compound is a key intermediate in methionine and threonine catabolism. In the homocysteine degradation pathway, cystathionine γ-lyase cleaves L-cystathionine to produce this compound, ammonia, and L-cysteine . It is also generated via Met γ-synthase and Thr dehydrogenase during methionine and threonine breakdown, serving as a precursor for isoleucine biosynthesis . Detection methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for serum metabolomics, as demonstrated in studies linking this compound levels to prostate cancer progression .
  • Enzymatic assays (e.g., discontinuous assays measuring initial reaction rates in aldolase-catalyzed syntheses) .

Table 1: Metabolic Roles of this compound

PathwayEnzymes InvolvedRoleKey References
Homocysteine degradationCystathionine γ-lyaseProduct of cleavage
Methionine/Threonine catabolismMet γ-synthase, Thr dehydrogenasePrecursor for isoleucine
Chiral compound synthesisMBP-YfaU, KPHMT aldolasesSubstrate for aldol reactions

Q. What experimental methods are suitable for quantifying this compound in serum or tissue samples?

  • Methodological Answer :

  • Targeted Metabolomics : Use isotope-labeled internal standards (e.g., ¹³C-labeled this compound) with LC-MS to ensure precision in serum studies .
  • Enzymatic Colorimetric Assays : Couple this compound with NADH-dependent dehydrogenases, measuring absorbance changes at 340 nm .
  • Sample Preparation : Deproteinize biological samples using methanol/acetone precipitation to avoid interference from proteins .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding this compound’s physiological effects across experimental models?

  • Methodological Answer : Discrepancies arise from model-specific factors. For example:

  • Plant Studies : Exogenous this compound (up to 0.5 mM) showed no impact on dhad mutant root growth, suggesting tissue-specific tolerance .
  • Cancer Models : Reduced serum this compound levels correlated with longer prostate-specific antigen doubling time (PSADT), implying a role in cancer metabolism .
  • Strategies for Reconciliation :
  • Conduct dose-response studies across models.
  • Use transcriptomic profiling to identify pathway-specific responses.
  • Compare intracellular vs. extracellular concentrations .

Q. What methodological considerations are critical when designing enzymatic assays involving this compound as a substrate?

  • Methodological Answer : Key parameters from aldolase-catalyzed reactions include:

  • Cofactor Optimization : Ni²⁺ (0.25 mM) or Co²⁺ (0.6 mM) enhances MBP-YfaU and KPHMT activity, respectively .
  • Substrate Ratios : Equimolar concentrations (0.1–1 M) of this compound and formaldehyde minimize side reactions .
  • Control Experiments : Include enzyme-free controls to account for non-enzymatic background reactions .

Table 2: Reaction Conditions for Aldolase-Catalyzed Synthesis

ParameterMBP-YfaU ConditionsKPHMT ConditionsOutcome
Enzyme Concentration4 mg/mL4 mg/mLLinear rate increase
Metal Cofactor0.25 mM Ni²⁺0.6 mM Co²⁺Essential for activity
Substrate Concentration0.1–1 M0.1–1 MHigher conc. reduces efficiency

Q. How does this compound participate in cross-pathway interactions, and what analytical approaches can elucidate its multifunctional roles?

  • Methodological Answer : this compound bridges methionine degradation, cysteine metabolism, and the citric acid cycle. For example:

  • In Bos taurus, it is converted to citric acid cycle intermediates post-degradation .
  • Demethiolation of 4-methylthio-2-oxobutanoate yields this compound and methanethiol, linking sulfur metabolism to ketoacid synthesis .
  • Analytical Strategies :
  • Isotopic Tracing : Use ¹³C-labeled this compound to track carbon flux.
  • Knockout Models : Silence genes like cystathionine γ-lyase to assess pathway redundancy.
  • Multi-Omics Integration : Combine metabolomics with proteomics to map enzyme-substrate networks .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

2-Oxobutanoate vs. Pyruvate

Property This compound Pyruvate
Molecular Formula C₄H₆O₃ C₃H₄O₃
Biological Role BCAA biosynthesis, cystathionine degradation Glycolysis, TCA cycle entry point
Toxicity No toxicity observed ≤0.5 mM in plants Antioxidant; induces HIF-1α
Applications Food additive, metabolic studies Energy metabolism research

Key Difference: Pyruvate directly fuels the TCA cycle, whereas this compound is primarily a biosynthetic intermediate.

This compound vs. 2-Oxoglutarate

Property This compound 2-Oxoglutarate
Molecular Formula C₄H₆O₃ C₅H₆O₅
Biological Role BCAA synthesis, stress response TCA cycle intermediate, epigenetic regulation
Clinical Relevance Biomarker for postoperative delirium Linked to renal and immune diseases

This compound vs. Ethyl this compound

Property This compound Ethyl this compound
Molecular Formula C₄H₆O₃ C₆H₁₀O₃
Applications Metabolic intermediate, food additive Organic synthesis (e.g., nitrone rearrangements)
Toxicity Low toxicity in plants Harmful if inhaled/swallowed

Key Difference : The ethyl ester form is synthetically versatile but poses higher handling risks due to volatility and reactivity .

This compound Derivatives: Sodium 4-(Methylthio)-2-Oxobutanoate

Property Sodium this compound Sodium 4-(Methylthio)-2-Oxobutanoate
Molecular Formula C₄H₅O₃Na C₅H₇O₃SNa
Applications Food preservation, pH regulation Agricultural and pharmaceutical uses
Structural Feature Unmodified carboxylate Methylthio (-SCH₃) side chain

Key Difference : The methylthio group enhances sulfur-containing compound synthesis, distinguishing it from the parent molecule .

Research Findings and Functional Insights

  • Metabolic Flux: In Arabidopsis, this compound deficiency reduces root BCAA levels (e.g., isoleucine: WT 1.2 ± 0.1 vs. dhad-2 0.8 ± 0.1 nmol/mg), impairing root development .
  • Clinical Biomarker: Reduced serum this compound levels are associated with postoperative delirium (DEL vs. non-DEL: p < 0.05) .
  • Industrial Utility: Sodium this compound is stable under refrigeration (4°C) and used in baked goods for leavening .

Properties

Molecular Formula

C4H5O3-

Molecular Weight

101.08 g/mol

IUPAC Name

2-oxobutanoate

InChI

InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2H2,1H3,(H,6,7)/p-1

InChI Key

TYEYBOSBBBHJIV-UHFFFAOYSA-M

SMILES

CCC(=O)C(=O)[O-]

Canonical SMILES

CCC(=O)C(=O)[O-]

Synonyms

2-ketobutyrate
2-ketobutyric acid
2-oxobutanoate
2-oxobutyrate
alpha-ketobutyric acid
alpha-ketobutyric acid, sodium salt
alpha-oxobutyric acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 1 ml solution containing 0.1 M tricine-NaOH, pH 8, 10 mM MgCl2, 0.1 mM thiamine pyrophosphate, and 0.1 mM flavin adenine dinucleotide were added various concentrations of pyruvate (10 μM to 10 mM), α-keto-butyrate (10 μM to 80 mM), or acetolactate (0.15 to 5.5 mM). After allowing the solution to equilibrate with air (21 % O2), the level of dissolved oxygen was monitored by use of a commercially available oxygen-sensitive electrode (Hansatech) and polarographic electronics as described by Sweet et al. (Analytical Biochemistry 107:337 (1980)). In the absence of further additions, negligible oxygen was consumed over a 30 minute period. To initiate the consumption of oxygen, 20 μl of a 2 mg/ml stock solution of acetolactate synthase was added if pyruvate or α-acetolactate were used as substrate, or 5 μl of a 49 mg/ml stock solution of acetolactate synthase was added if α-ketobutyrate was used as substrate. The limiting rate of oxygen consumption at saturating concentrations of pyruvate, α-ketobutyrate, or α-acetolactate are illustrated in Table 1. The concentrations of α-acetolactate or α-ketobutyrate that gave half of the maximum rate (the Michaelis constant) were 1.4 mM and 32 μM, respectively. The rate of oxygen consumption was constant over the range of concentrations of pyruvate examined, indicating that the Michaelis constant for this substrate was substantially lower than 10 μM.
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Retrosynthesis Analysis

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